Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate is a complex organic compound with the molecular formula C26H19N3O8S.2Na . This compound is known for its unique structure, which includes nitro, sulfonate, and phenylamino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and amination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve efficiency . These methods are designed to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with Pd/C for reduction . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate involves its interaction with specific molecular targets. The nitro and sulfonate groups play a crucial role in its reactivity and binding affinity to various biological molecules . The pathways involved include oxidative stress induction and inhibition of specific enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitro-phenylamino)-benzoic acid
- 3-Nitro-4-phenylamino-benzoic acid
- 2-(2,4-Dinitro-phenylamino)-3,5-dinitro-N-m-tolyl-benzamide
Uniqueness
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate stands out due to its combination of nitro, sulfonate, and phenylamino groups, which confer unique chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
70210-38-7 |
---|---|
Molecular Formula |
C26H17N3Na2O8S |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
disodium;2-[4-(4-anilino-3-sulfonatoanilino)-3-nitrobenzoyl]benzoate |
InChI |
InChI=1S/C26H19N3O8S.2Na/c30-25(19-8-4-5-9-20(19)26(31)32)16-10-12-21(23(14-16)29(33)34)28-18-11-13-22(24(15-18)38(35,36)37)27-17-6-2-1-3-7-17;;/h1-15,27-28H,(H,31,32)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
JEMWFVKGCZWBSV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.